molecular formula C13H19NO2 B12709792 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- CAS No. 133845-32-6

1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)-

Cat. No.: B12709792
CAS No.: 133845-32-6
M. Wt: 221.29 g/mol
InChI Key: YNWFHKPVONKNFO-UHFFFAOYSA-N
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Description

1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- is a complex organic compound with a unique structure that includes a butanone backbone, a hydroxyethylamino group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- typically involves multi-step organic reactions One common method includes the reaction of 1-butanone with 2-hydroxyethylamine in the presence of a catalyst to form the hydroxyethylamino group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Butanone, 4-((2-hydroxyethyl)amino)-1-phenyl-: Similar structure but lacks the methyl group on the phenyl ring.

    1-Butanone, 4-((2-aminoethyl)amino)-1-(2-methylphenyl)-: Similar structure but with an aminoethyl group instead of hydroxyethyl.

Uniqueness

1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- is unique due to the presence of both the hydroxyethylamino group and the 2-methylphenyl group, which confer specific chemical and biological properties

Properties

CAS No.

133845-32-6

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-(2-hydroxyethylamino)-1-(2-methylphenyl)butan-1-one

InChI

InChI=1S/C13H19NO2/c1-11-5-2-3-6-12(11)13(16)7-4-8-14-9-10-15/h2-3,5-6,14-15H,4,7-10H2,1H3

InChI Key

YNWFHKPVONKNFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCNCCO

Origin of Product

United States

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